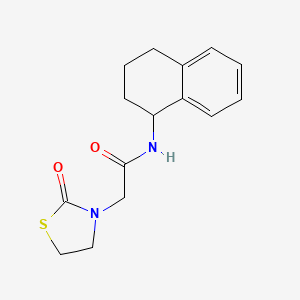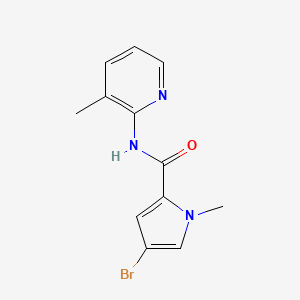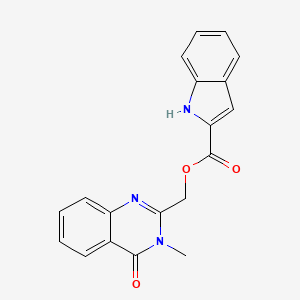![molecular formula C16H21N3O B7454644 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)
2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol, also known as MPAPE, is a compound that has been of great interest in scientific research due to its potential applications in various fields. MPAPE is a pyrimidine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a versatile tool for researchers.
Mecanismo De Acción
The mechanism of action of 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol is not fully understood, but it is believed to act as a modulator of the neurotransmitter acetylcholine. This compound has been found to increase the release of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective properties, this compound has been found to increase the activity of antioxidant enzymes, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol in lab experiments is its versatility. This compound can be used in a variety of different assays and experimental models, making it a useful tool for researchers in many different fields. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol. One area of interest is in the development of new drugs for the treatment of neurological disorders. This compound has been found to exhibit neuroprotective properties, and further research may lead to the development of new drugs that can slow or prevent the progression of these diseases. Another area of interest is in the development of new assays and experimental models for studying the effects of this compound. As our understanding of the compound's mechanism of action improves, new experimental approaches may be developed that can provide greater insights into its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol involves a series of chemical reactions that result in the formation of the final product. The most common method for synthesizing this compound involves the reaction of 6-methyl-2-propan-2-ylpyrimidin-4-amine with phenylacetaldehyde in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to exhibit neuroprotective properties and may be useful in the development of drugs that can slow or prevent the progression of these diseases.
Propiedades
IUPAC Name |
2-[(6-methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11(2)16-18-12(3)9-15(19-16)17-10-14(20)13-7-5-4-6-8-13/h4-9,11,14,20H,10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAMJWMUGZGKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloroanilino)-2-oxoethyl]-N-methyl-4-(phenylsulfamoyl)benzamide](/img/structure/B7454586.png)
![3'-[[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7454592.png)
![5-(carbamoylamino)-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B7454597.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B7454606.png)
![N-cyclohexyl-2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B7454608.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl spiro[1,3-dithiolane-2,8'-bicyclo[3.2.1]octane]-3'-carboxylate](/img/structure/B7454614.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7454622.png)
![N-(1-cyclopropylethyl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7454645.png)

![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)


